molecular formula C22H32F3NO4 B12715519 Levofenfluramine (+)-camphorate CAS No. 140630-56-4

Levofenfluramine (+)-camphorate

货号: B12715519
CAS 编号: 140630-56-4
分子量: 431.5 g/mol
InChI 键: GBMYZGXLAHAFPC-HJYVOTIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Stereochemical Configuration

Levofenfluramine (+)-camphorate is a crystalline salt composed of the levorotatory enantiomer of fenfluramine complexed with D-camphoric acid. The molecular formula of the compound is $$ \text{C}{12}\text{H}{16}\text{F}{3}\text{N} \cdot \text{C}{10}\text{H}{16}\text{O}{4} $$, yielding a molecular weight of 431.489 g/mol. The levofenfluramine moiety, ($$ R $$-fenfluramine), features a trifluoromethylphenyl group attached to a chiral center with an ethylamino-propane backbone, while the camphoric acid component contributes two carboxylic acid groups and a bicyclic terpene structure.

The stereochemical configuration is critical to the compound’s identity. Levofenfluramine possesses an absolute $$ R $$-configuration at its single defined stereocenter, contrasting with the $$ S $$-configuration of its enantiomer, dexfenfluramine. The D-camphoric acid ligand, derived from the dextrorotatory form of camphor, introduces three additional stereocenters, resulting in a total of three defined stereocenters in the salt. This stereochemical complexity is evident in the compound’s SMILES representation:

CC1(C)[C@H](CC[C@@]1(C)C(O)=O)C(O)=O.CCN[C@H](C)CC2=CC(=CC=C2)C(F)(F)F  

and its InChI identifier:

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1  

These structural descriptors highlight the interplay between the amphetamine-derived cation and the camphorate anion.

Table 1: Key Molecular Properties of Levofenfluramine (+)-Camphorate

Property Value
Molecular Formula $$ \text{C}{22}\text{H}{32}\text{F}{3}\text{NO}{4} $$
Molecular Weight 431.489 g/mol
Defined Stereocenters 3
Optical Activity Levorotatory ($$ R $$-configuration)
Charge Neutral (ionic salt)

Crystalline Salt Formation: Camphoric Acid Coordination Chemistry

The formation of levofenfluramine (+)-camphorate relies on the coordination chemistry of D-camphoric acid, a dicarboxylic acid with a rigid bicyclic framework. The acid’s two carboxylate groups deprotonate to form ionic bonds with the protonated amine group of levofenfluramine, creating a stable 1:1 salt. This process is stereoselective, as D-camphoric acid preferentially complexes with the $$ R $$-enantiomer of fenfluramine during crystallization, enabling resolution of racemic mixtures.

X-ray crystallographic studies of analogous camphorate salts reveal that the camphoric acid anion often participates in hydrogen-bonding networks and π-π stacking interactions. For example, in related coordination polymers, the carboxylate groups of camphoric acid form paddle-wheel motifs with metal ions, while its hydrophobic terpene backbone engages in van der Waals interactions. Although levofenfluramine (+)-camphorate lacks metal ions, its crystal lattice likely stabilizes through similar non-covalent interactions, including hydrogen bonds between the camphorate’s carboxylates and the amphetamine’s amine group.

Table 2: Crystallographic Features of Camphoric Acid Salts

Feature Role in Salt Formation
Carboxylate Groups Ionic bonding with cationic API
Bicyclic Terpene Backbone Steric stabilization of lattice
Stereocenters Enantiomeric resolution

Comparative Analysis of Enantiomeric Forms: Levofenfluramine vs. Dexfenfluramine

Levofenfluramine and dexfenfluramine represent enantiomeric forms of fenfluramine, differing solely in their stereochemical configuration. While dexfenfluramine ($$ S $$-enantiomer) is a potent serotonin releasing agent and 5-HT$${2C}$$ receptor agonist, levofenfluramine ($$ R $$-enantiomer) exhibits distinct pharmacological properties due to its dopamine receptor antagonism. Structurally, the enantiomers share identical molecular formulas ($$ \text{C}{12}\text{H}{16}\text{F}{3}\text{N} $$) but differ in optical activity and three-dimensional conformation.

The camphorate salts of these enantiomers further highlight their divergence. Dexfenfluramine camphorate is not commonly reported, as the $$ S $$-enantiomer is typically isolated using alternative resolving agents. In contrast, levofenfluramine (+)-camphorate leverages the chiral recognition properties of D-camphoric acid, which selectively binds the $$ R $$-enantiomer during crystallization. This enantiomeric specificity is critical for studying the distinct biological activities of each form.

Table 3: Enantiomeric Comparison of Fenfluramine Derivatives

Property Levofenfluramine (+)-Camphorate Dexfenfluramine
Configuration $$ R $$ $$ S $$
Serotonin Release Moderate (~1/3 efficacy) High
Dopamine Activity Antagonism No significant effect
Camphorate Affinity High (stereoselective) Low

属性

CAS 编号

140630-56-4

分子式

C22H32F3NO4

分子量

431.5 g/mol

IUPAC 名称

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1

InChI 键

GBMYZGXLAHAFPC-HJYVOTIRSA-N

手性 SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O

规范 SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of levofenfluramine (+)-camphorate typically involves the resolution of racemic fenfluramine. This process can be achieved through various chiral resolution techniques, including the use of chiral acids or chromatography. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of levofenfluramine (+)-camphorate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

化学反应分析

Types of Reactions

Levofenfluramine (+)-camphorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various derivatives of levofenfluramine, such as its ketone, alcohol, and substituted amine forms. These derivatives can have different pharmacological properties and applications .

科学研究应用

Chemical and Biological Properties

Levofenfluramine (+)-camphorate is the levorotatory enantiomer of fenfluramine, characterized by a trifluoromethyl group attached to an ethylamine backbone. It exhibits properties as both a serotonin releasing agent and a dopamine receptor antagonist, which significantly influences its biological activity.

  • Chemical Structure :
    • Molecular Formula: C12_{12}H16_{16}F3_3N.C10_{10}H16_{16}O4_4
    • InChIKey: GBMYZGXLAHAFPC-HJYVOTIRSA-N

Scientific Research Applications

Levofenfluramine (+)-camphorate has several notable applications across different domains:

  • Neuropharmacology :
    • Investigated for its effects on neurotransmitter release and receptor interactions.
    • Potential therapeutic implications in treating pharmacoresistant epilepsies such as Dravet Syndrome and Lennox-Gastaut Syndrome .
  • Pharmaceutical Chemistry :
    • Used as a reference compound in studies involving amphetamine derivatives.
    • Important for synthesizing other pharmaceutical agents due to its unique chemical structure.
  • Analytical Chemistry :
    • Serves as a standard in analytical methods, aiding in the characterization of similar compounds.

Case Studies and Clinical Insights

Recent studies have highlighted the dual nature of levofenfluramine's action:

  • Dravet Syndrome Treatment : Clinical trials demonstrated that fenfluramine (which contains levofenfluramine) significantly reduces convulsive seizures in patients with Dravet syndrome. In two studies involving over 200 subjects, those treated with fenfluramine showed greater reductions in seizure frequency compared to placebo groups .
  • Side Effects Profile : Research indicates that while fenfluramine is effective for seizures, it may lead to adverse effects such as emotional instability and cognitive deficits. These effects are believed to be linked to serotonergic neurotoxicity from chronic administration .

作用机制

Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of serotonin receptors. It acts as a serotonin releasing agent and agonist of the serotonin 5-HT2 receptors. This leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission. Additionally, it has been shown to interact with dopamine receptors, which may contribute to its pharmacological profile .

相似化合物的比较

Enantiomeric Comparison: Levofenfluramine vs. Dexfenfluramine

The primary distinction lies in stereochemistry and pharmacodynamics:

Property Levofenfluramine (+)-Camphorate Dexfenfluramine
Enantiomer L-form D-form
Serotonin Activity Negligible 5-HT reuptake inhibition Potent 5-HT reuptake inhibition
Therapeutic Use Limited due to lack of 5-HT activity Formerly used as an appetite suppressant (withdrawn due to valvular heart disease risks)
Salt Form (+)-camphorate Typically hydrochloride or other salts

However, its (+)-camphorate salt remains understudied compared to dexfenfluramine’s hydrochloride form.

Comparison with Other Amphetamine Derivatives

Levofenfluramine shares structural similarities with other amphetamine-based compounds but differs in substitution and activity:

  • Chlorpheniramine Maleate : An antihistamine with a phenylalkylamine backbone. Unlike levofenfluramine, chlorpheniramine lacks a trifluoromethyl group and primarily targets histamine receptors .
  • Phenylpropanolamine: A sympathomimetic amine used in decongestants. Both compounds have ethylamine side chains, but phenylpropanolamine lacks fenfluramine’s trifluoromethyl group and enantiomeric complexity .

Role of the Camphorate Counterion

The (+)-camphorate salt may confer unique properties compared to other counterions (e.g., hydrochloride, maleate):

  • Thermal Stability : Polymeric camphorate derivatives, such as poly(ethylene camphorate) (PEC), exhibit thermal stability comparable to poly(ethylene terephthalate) (PET) at low camphorate incorporation levels (≤20%) . This suggests that camphorate salts could enhance drug-polymer compatibility in sustained-release formulations.

常见问题

Q. What criteria should guide the inclusion of Levofenfluramine (+)-camphorate data in review articles or meta-analyses?

  • Methodological Answer : Apply PRISMA guidelines to screen for study quality (e.g., sample size, blinding). Exclude studies with unvalidated synthetic routes or insufficient spectral characterization. Highlight gaps, such as long-term toxicity data, in the "Future Directions" subsection .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。